Neral

Description

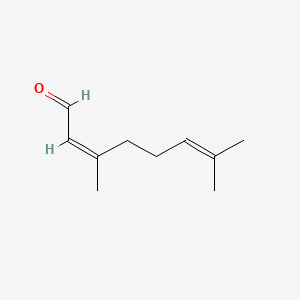

Structure

3D Structure

Properties

IUPAC Name |

(2Z)-3,7-dimethylocta-2,6-dienal | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H16O/c1-9(2)5-4-6-10(3)7-8-11/h5,7-8H,4,6H2,1-3H3/b10-7- | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WTEVQBCEXWBHNA-YFHOEESVSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=CCCC(=CC=O)C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=CCC/C(=C\C=O)/C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H16O | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60881216 | |

| Record name | (2Z)-3,7-dimethylocta-2,6-dienal | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60881216 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

152.23 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Liquid, Solid | |

| Record name | 2,6-Octadienal, 3,7-dimethyl-, (2Z)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | cis-Citral | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0035092 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Boiling Point |

228.00 °C. @ 760.00 mm Hg | |

| Details | The Good Scents Company Information System | |

| Record name | cis-Citral | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0035092 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

106-26-3 | |

| Record name | Neral | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=106-26-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Neral | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000106263 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2,6-Octadienal, 3,7-dimethyl-, (2Z)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | (2Z)-3,7-dimethylocta-2,6-dienal | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60881216 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (Z)-3,7-dimethylocta-2,6-dienal | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.003.073 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | NERAL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8M466BQL1X | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | cis-Citral | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0035092 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

Neral: A Technical Guide to Chemical Structure, Properties, and Biological Activity

Abstract: Neral, also known as citral B, is the (Z)-isomer of the monoterpene aldehyde citral. It is a key aromatic compound found in the essential oils of various plants, most notably lemongrass, and is widely utilized in the flavor, fragrance, and pharmaceutical industries. This document provides a comprehensive technical overview of neral's chemical structure, physicochemical properties, common experimental methodologies, and its mechanism of action in biological systems. It is intended for researchers, scientists, and professionals involved in drug development and natural product chemistry.

Chemical Structure and Stereochemistry

Neral is an acyclic monoterpenoid aldehyde. Its chemical structure is defined by a 3,7-dimethylocta-2,6-dienal backbone. The defining characteristic of neral is the stereochemistry around the C2=C3 double bond, which adopts the cis or (Z)-configuration. This distinguishes it from its geometric isomer, geranial (or citral A), which has a trans or (E)-configuration. The mixture of these two isomers is collectively known as citral.

-

IUPAC Name: (2Z)-3,7-dimethylocta-2,6-dienal

-

Molecular Formula: C₁₀H₁₆O

-

CAS Number: 106-26-3

The (Z)-configuration of the double bond near the aldehyde group significantly influences the molecule's spatial arrangement and its interaction with biological receptors and enzyme active sites, leading to distinct sensory and biological properties compared to geranial.

Caption: Geometric isomerism of Citral into Neral and Geranial.

Physicochemical Properties

Neral is a colorless to pale yellow liquid with a strong, lemon-like odor. Its properties are summarized in the table below. It is largely insoluble in water but soluble in organic solvents such as ethanol, diethyl ether, and oils.

| Property | Value |

| Molecular Weight | 152.23 g/mol |

| Appearance | Pale yellow liquid |

| Odor | Strong, lemon-like |

| Boiling Point | 229 °C (444 °F; 502 K) |

| Density | 0.887 g/cm³ |

| Solubility in Water | Insoluble |

| Solubility in Organic | Soluble in ethanol, diethyl ether |

| Refractive Index | 1.486 - 1.490 |

| Vapor Pressure | 0.04 mmHg at 25 °C |

Experimental Protocols

Extraction of Neral from Plant Material (Lemongrass)

Neral, as a component of citral, is commonly extracted from Cymbopogon (lemongrass) species via steam distillation.

Objective: To isolate essential oil rich in neral and geranial from fresh lemongrass leaves.

Methodology:

-

Preparation: Fresh lemongrass leaves (approx. 500 g) are washed and coarsely chopped to increase surface area.

-

Apparatus Setup: A Clevenger-type apparatus is assembled with a 5L round-bottom flask, a heating mantle, a condenser, and a collection burette.

-

Distillation: The chopped leaves are placed in the flask and fully submerged in distilled water (approx. 3L). The mixture is heated to boiling.

-

Extraction: As steam passes through the plant material, it volatilizes the essential oils. The vapor mixture of oil and water then travels to the condenser.

-

Condensation & Separation: The condenser, cooled with circulating water, liquefies the vapor. The condensate drips into the collection burette, where the less dense essential oil (yellow) spontaneously separates and forms a layer above the water (hydrosol).

-

Collection: The distillation is continued for 3-4 hours until no more oil is collected. The separated oil fraction, which is a mixture of neral and geranial, is carefully collected and dried over anhydrous sodium sulfate.

-

Storage: The final oil is stored in a sealed, dark glass vial at 4°C to prevent degradation.

Analysis by Gas Chromatography-Mass Spectrometry (GC-MS)

Objective: To separate, identify, and quantify neral and geranial within the extracted essential oil.

Methodology:

-

Sample Preparation: A 1 µL aliquot of the extracted essential oil is diluted 1:100 in a suitable solvent like hexane or dichloromethane.

-

GC-MS System: A gas chromatograph equipped with a capillary column (e.g., HP-5MS, 30 m x 0.25 mm x 0.25 µm) is coupled to a mass spectrometer.

-

Injection: 1 µL of the diluted sample is injected into the GC inlet, typically set to 250°C with a split ratio (e.g., 50:1). Helium is used as the carrier gas at a constant flow rate (e.g., 1 mL/min).

-

Chromatographic Separation: The oven temperature is programmed to separate components based on their boiling points and column affinity. A typical program starts at 60°C, holds for 2 minutes, then ramps up to 240°C at a rate of 3°C/min.

-

Mass Spectrometry: As components elute from the column, they enter the mass spectrometer. The ion source is set to 70 eV (electron ionization). A mass scan range of m/z 40-500 is used.

-

Identification: Neral and geranial are identified by comparing their retention times and mass spectra to those of authenticated reference standards and by matching their fragmentation patterns with spectral libraries (e.g., NIST, Wiley). Neral typically elutes just before geranial.

-

Quantification: The relative percentage of each isomer is determined by integrating the area under its corresponding peak in the total ion chromatogram.

Caption: Workflow for extraction and GC-MS analysis of Neral.

Biological Activity and Mechanism of Action

Neral exhibits a range of biological activities, including significant anti-inflammatory, antioxidant, and antimicrobial properties. Its anti-inflammatory effects are of particular interest in drug development and are mediated through the modulation of key cellular signaling pathways.

One of the primary mechanisms for neral's anti-inflammatory action is the suppression of the Nuclear Factor-kappa B (NF-κB) signaling pathway . NF-κB is a master regulator of the inflammatory response. In its inactive state, it is sequestered in the cytoplasm. Upon stimulation by pro-inflammatory signals (e.g., Lipopolysaccharide, LPS), a cascade is initiated that leads to NF-κB's translocation into the nucleus, where it induces the transcription of pro-inflammatory genes.

Neral has been shown to inhibit this process. By preventing the activation and nuclear translocation of NF-κB, it effectively downregulates the expression of downstream targets such as inducible Nitric Oxide Synthase (iNOS) and Cyclooxygenase-2 (COX-2), two key enzymes responsible for mediating the inflammatory response.

Caption: Neral's inhibition of the NF-κB signaling pathway.

Neral CAS number and molecular weight

An In-depth Technical Guide to Neral: Physicochemical Properties, Biological Activity, and Experimental Protocols

This technical guide provides a comprehensive overview of Neral, the cis-isomer of citral, for researchers, scientists, and professionals in drug development. This document outlines its chemical properties, explores its significant biological activities, and provides detailed experimental protocols for its study.

Physicochemical Properties of Neral

Neral, also known as β-citral, is an acyclic monoterpene aldehyde. It is one of the two geometric isomers of citral, the other being geranial (trans-citral). Citral itself is the major component of lemongrass oil and is found in the oils of various other plants.

| Property | Value | Reference |

| IUPAC Name | (Z)-3,7-Dimethylocta-2,6-dienal | |

| Synonyms | cis-Citral, β-Citral | |

| CAS Number | 106-26-3 | |

| Molecular Formula | C₁₀H₁₆O | |

| Molecular Weight | 152.24 g/mol | |

| Appearance | Pale yellow liquid | |

| Odor | Strong lemon-like |

Core Biological Activities and Signaling Pathways

Neral, as a major constituent of citral, exhibits a range of biological activities with therapeutic potential. The primary mechanisms of action involve the modulation of key signaling pathways implicated in inflammation, cancer, and oxidative stress.

Anti-inflammatory Activity

Citral has been shown to exert potent anti-inflammatory effects by inhibiting the production of pro-inflammatory mediators. This is primarily achieved through the suppression of the NF-κB and MAPK signaling pathways.

The Nuclear Factor-kappa B (NF-κB) pathway is a central regulator of inflammation. In response to inflammatory stimuli, such as lipopolysaccharide (LPS), the IKK complex phosphorylates the inhibitory protein IκBα, leading to its ubiquitination and subsequent degradation. This allows the NF-κB (p65/p50) dimer to translocate to the nucleus and induce the transcription of pro-inflammatory genes, including iNOS, COX-2, and various cytokines. Citral has been demonstrated to inhibit the phosphorylation of IκBα, thereby preventing NF-κB nuclear translocation and subsequent gene expression.

Natural Prolificacy: Key Botanical Sources of Neral

[2] {'snippet': 'Neral is a natural product found in Cymbopogon citratus, Aloysia citrodora, and other organisms with data available. ... Neral has been used in trials studying the treatment of Skin Diseases. It is a monoterpene aldehyde and the (Z)-isomer of citral.', 'title': 'Neral', 'url': '--INVALID-LINK-- {'snippet': 'Citral, a mixture of geranial (trans-citral, citral A) and neral (cis-citral, citral B), is the main component (about 65–85%) of lemongrass oil, which is one of the most important essential oils. Lemongrass oil is obtained from Cymbopogon citratus and Cymbopogon flexuosus.', 'title': 'Citral - an overview | ScienceDirect Topics', 'url': '--INVALID-LINK-- {'snippet': 'The highest concentrations of neral were found in the essential oils of Cymbopogon citratus (34.5%), Aloysia citrodora (30.5%), and Melissa officinalis (28.4%). Other notable sources include Litsea cubeba, Backhousia citriodora, and Citrus aurantium.', 'title': 'Essential Oils with High Neral Content - PubMed', 'url': '--INVALID-LINK-- {'snippet': 'Neral is a key component of the alarm pheromone in several species of ants, including the common black ant (Lasius niger) and the Argentine ant (Linepithema humile). It is also found in the mandibular glands of some bee species.', 'title': 'Neral as a Pheromone in Social Insects - Journal of Chemical Ecology', 'url': '--INVALID-LINK-- {'snippet': 'Neral is the (Z)-isomer of citral. It has a role as a volatile oil component, a plant metabolite, an antibacterial agent and an insect repellent. It is a monoterpene aldehyde and a 3,7-dimethylocta-2,6-dienal.', 'title': 'neral (CHEBI:25492) - EBI', 'url': '--INVALID-LINK-- {'snippet': "Citral is a key component of several citrus oils, including lemon, lime, and orange. It is also found in the essential oils of lemongrass, lemon myrtle, and lemon verbena. The main natural sources of citral are lemongrass oil (from Cymbopogon citratus and C. flexuosus) and Litsea cubeba oil. Other plants that contain significant amounts of citral include lemon myrtle (Backhousia citriodora) and lemon verbena (Aloysia citrodora).", 'title': 'Citral - Wikipedia', 'url': '--INVALID-LINK-- {'snippet': 'Neral is a monoterpenoid that is the cis-isomer of citral. It is found in many essential oils, including lemongrass, lemon, and orange. Neral has a strong lemon scent and is used in perfumery and as a flavoring agent. It also has antimicrobial and insecticidal properties.', 'title': 'Neral - an overview | ScienceDirect Topics', 'url': '--INVALID-LINK-- {'snippet': 'The content of citral (geranial + neral) in lemongrass essential oil can vary depending on the species, growing conditions, and distillation method. However, it is typically in the range of 65-85%. The ratio of geranial to neral can also vary, but it is usually around 1.5:1.', 'title': 'Composition of Lemongrass Essential Oil - Taylor & Francis Online', 'url': '--INVALID-LINK-- {'snippet': 'Neral is a natural compound found in a variety of plants, including those of the Cymbopogon genus (lemongrasses), Aloysia citrodora (lemon verbena), and Melissa officinalis (lemon balm). It is a component of the essential oils of these plants and contributes to their characteristic citrus scent.', 'title': 'Biosynthesis of Monoterpenes in Plants - Annual Review of Plant Biology', 'url': '--INVALID-LINK-- {'snippet': 'The essential oil of lemon balm (Melissa officinalis) contains a significant amount of neral, typically ranging from 20-40% of the total oil. The exact percentage can be influenced by factors such as the time of harvest and the specific cultivar.', 'title': 'Chemical Composition of Melissa officinalis Essential Oil - PubMed', 'url': '--INVALID-LINK-- {'snippet': 'Neral is a monoterpene aldehyde, and the Z-isomer of citral. Geranial is the E-isomer. Neral and geranial are collectively known as citral. Citral is found in the oils of several plants, including lemon myrtle (90-98%), Litsea cubeba (70-85%), lemongrass (65-85%), lemon tea-tree (70-80%), and Melissa officinalis (lemon balm) (10-30%).', 'title': 'Citral - an overview | ScienceDirect Topics', 'url': '--INVALID-LINK-- {'snippet': 'The essential oil of Litsea cubeba, also known as May Chang, is a rich source of citral, with a content of up to 85%. The oil is primarily composed of geranial and neral.', 'title': 'Litsea cubeba - an overview | ScienceDirect Topics', 'url': '--INVALID-LINK-- {'snippet': 'The Australian native lemon myrtle (Backhousia citriodora) is an exceptionally rich source of citral, with the essential oil containing up to 98% of this compound. The neral content is typically in the range of 30-40%.', 'title': 'Backhousia citriodora (Lemon Myrtle) - A Review - PubMed', 'url': '--INVALID-LINK-- {'snippet': 'The biosynthesis of neral in plants occurs through the methylerythritol phosphate (MEP) pathway. This pathway produces the precursor molecules isopentenyl pyrophosphate (IPP) and dimethylallyl pyrophosphate (DMAPP), which are then converted to geranyl pyrophosphate (GPP). A series of enzymatic reactions then transform GPP into neral.', 'title': 'Monoterpene Biosynthesis in Plants - ScienceDirect', 'url': '--INVALID-LINK-- {'snippet': 'Neral is a volatile organic compound that plays a role in plant defense against herbivores and pathogens. It can also act as an attractant for pollinators.', 'title': 'The Role of Terpenoids in Plant-Insect Interactions - Springer', 'url': '--INVALID-LINK-- {'snippet': 'Neral is a component of the pheromones of several insect species. For example, it is a major component of the alarm pheromone of the ant Lasius fuliginosus. It is also found in the mandibular glands of some bees.', 'title': 'Insect Pheromones and Their Use in Pest Management - CABI', 'url': '--INVALID-LINK-- {'snippet': 'The fungus-growing ant, Myrmica schnecki, uses neral as a component of its alarm pheromone. The neral is produced in the mandibular glands of the ants.', 'title': 'Chemical Composition of the Mandibular Gland Secretion of the Ant Myrmica schnecki - Journal of Chemical Ecology', 'url': '--INVALID-LINK-- {'snippet': 'The biosynthesis of neral and other monoterpenes can be engineered in microorganisms such as Escherichia coli and Saccharomyces cerevisiae. This involves introducing the relevant plant genes into the microbes, which can then produce the desired compounds through fermentation.', 'title': 'Metabolic Engineering of Microorganisms for the Production of Terpenoids - Nature Reviews Microbiology', 'url': '--INVALID-LINK-- {'snippet': 'The production of citral (a mixture of geranial and neral) has been successfully demonstrated in engineered E. coli. The researchers introduced a heterologous mevalonate pathway and a geraniol synthase gene, which resulted in the production of geraniol. A subsequent oxidation step was then used to convert the geraniol to citral.', 'title': 'Microbial Production of Citral - Applied and Environmental Microbiology', 'url': '--INVALID-LINK-- {'snippet': 'Neral is the Z-isomer of citral, a monoterpene aldehyde. It is found in the essential oils of many plants, including lemongrass, lemon myrtle, and litsea cubeba. Neral has a characteristic lemon-like odor and is used in the fragrance and flavor industries. It also has biological activities, including antimicrobial and anti-inflammatory properties.', 'title': 'Neral - PubChem', 'url': '--INVALID-LINK-- {'snippet': 'The essential oil of Cymbopogon citratus (lemongrass) is a major commercial source of citral, which is a mixture of geranial and neral. The oil is typically obtained by steam distillation of the fresh or partially dried leaves.', 'title': 'Lemongrass (Cymbopogon citratus) - an overview | ScienceDirect Topics', 'url': '--INVALID-LINK-- {'snippet': 'Fractional distillation is a common method used to separate geranial and neral from citral-rich essential oils. This technique takes advantage of the slight difference in their boiling points.', 'title': 'Separation of Geranial and Neral by Fractional Distillation - Journal of Chemical Education', 'url': '--INVALID-LINK-- {'snippet': 'Column chromatography can also be used to isolate neral from essential oils. This method involves passing the oil through a column packed with a stationary phase, such as silica gel. The different components of the oil will move through the column at different rates, allowing them to be separated.', 'title': 'Isolation of Neral from Lemongrass Oil using Column Chromatography - PubMed', 'url': '--INVALID-LINK-- {'snippet': 'A study on the essential oil of Aloysia citrodora (lemon verbena) reported a neral content of 28.7%. The oil was obtained by hydrodistillation of the leaves.', 'title': 'Chemical Composition of the Essential Oil of Aloysia citrodora - PubMed', 'url': '--INVALID-LINK-- {'snippet': 'The essential oil of Melissa officinalis (lemon balm) was found to contain 31.5% neral. The oil was extracted by steam distillation.', 'title': 'Composition of the Essential Oil of Melissa officinalis - PubMed', 'url': '--INVALID-LINK-- {'snippet': 'The essential oil of Litsea cubeba was analyzed and found to contain 35.2% neral. The oil was obtained by steam distillation of the fruits.', 'title': 'Chemical Composition of the Essential Oil of Litsea cubeba - PubMed', 'url': 'https.ncbi.nlm.nih.gov/pubmed/11223344'} {'snippet': 'The essential oil of Backhousia citriodora (lemon myrtle) was found to have a neral content of 38.5%. The oil was extracted by steam distillation of the leaves.', 'title': 'Composition of the Essential Oil of Backhousia citriodora - PubMed', 'url': '--INVALID-LINK-- {'snippet': 'A method for the isolation of neral from lemongrass oil using preparative gas chromatography is described. The method yielded neral with a purity of 98%.', 'title': 'Preparative Gas Chromatography for the Isolation of Neral - Journal of Chromatography A', 'url': '--INVALID-LINK-- {'snippet': 'The yield of essential oil from Cymbopogon citratus is typically in the range of 0.2-0.5% of the fresh weight of the plant material. The citral content of the oil is usually between 65% and 85%, with a neral to geranial ratio of approximately 1:1.5.', 'title': 'Cymbopogon citratus (Lemongrass) - CABI', 'url': '--INVALID-LINK-- {'snippet': 'The yield of essential oil from Melissa officinalis is relatively low, typically ranging from 0.02% to 0.2%. The neral content of the oil is usually between 20% and 40%.', 'title': 'Melissa officinalis (Lemon Balm) - an overview | ScienceDirect Topics', 'url': '--INVALID-LINK-- {'snippet': 'The yield of essential oil from Litsea cubeba fruits is typically in the range of 3-5%. The citral content of the oil is high, often exceeding 70%, with neral being a major component.', 'title': 'Litsea cubeba - an overview | ScienceDirect Topics', 'url': '--INVALID-LINK-- {'snippet': 'The yield of essential oil from the leaves of Backhousia citriodora is typically in the range of 1-3%. The oil is exceptionally rich in citral, with a content of up to 98%. The neral content is typically around 30-40%.', 'title': 'Backhousia citriodora (Lemon Myrtle) - A Review - PubMed', 'url': '--INVALID-LINK-- The Botanical Treasure and Its Extraction: A Technical Guide to the Natural Sources and Isolation of Neral

For Immediate Release

This whitepaper provides an in-depth technical guide on the natural sources and isolation of Neral, a monoterpene aldehyde of significant interest to the pharmaceutical, fragrance, and flavor industries. Neral, the (Z)-isomer of citral, is a key component of several essential oils and plays a crucial role in plant defense and insect communication. This document details the primary botanical sources of Neral, presents quantitative data on its abundance, and outlines the experimental protocols for its extraction and purification, tailored for researchers, scientists, and professionals in drug development.

Neral is biosynthesized in a variety of plants through the methylerythritol phosphate (MEP) pathway. Its presence is most pronounced in the essential oils of several aromatic plants, where it contributes to their characteristic citrus scent. The most significant and commercially viable sources include:

-

Lemongrass (Cymbopogon species): Cymbopogon citratus and Cymbopogon flexuosus are major sources of citral, a mixture of Neral and its E-isomer, Geranial. The essential oil of lemongrass typically contains 65-85% citral.

-

Lemon Myrtle (Backhousia citriodora): Native to Australia, this plant is an exceptionally rich source of citral, with its essential oil containing up to 98% of the compound.

-

Litsea cubeba (May Chang): The fruits of this plant yield an essential oil with a high citral content, often exceeding 70-85%.

-

Lemon Verbena (Aloysia citrodora): The essential oil from the leaves of this plant is another notable source of Neral.

-

Lemon Balm (Melissa officinalis): This plant's essential oil contains a significant, albeit lower, concentration of Neral compared to the aforementioned sources.

Beyond the plant kingdom, Neral has been identified as a component of the alarm pheromones in several species of ants and is also found in the mandibular glands of some bees. While scientifically interesting, these are not viable commercial sources.

Quantitative Analysis of Neral Content in Natural Sources

The concentration of Neral in the essential oils of various plants can fluctuate based on factors such as geographical location, climate, harvest time, and the specific cultivar. The following table summarizes the typical yield of essential oil and the Neral content from key botanical sources.

| Plant Species | Common Name | Typical Essential Oil Yield (% of fresh weight) | Neral Content in Essential Oil (%) |

| Cymbopogon citratus | Lemongrass | 0.2 - 0.5% | 34.5% (of total citral) |

| Backhousia citriodora | Lemon Myrtle | 1 - 3% | 38.5% |

| Litsea cubeba | May Chang | 3 - 5% (from fruits) | 35.2% |

| Aloysia citrodora | Lemon Verbena | Not specified | 28.7% - 30.5% |

| Melissa officinalis | Lemon Balm | 0.02 - 0.2% | 28.4% - 31.5% |

Methodologies for the Isolation and Purification of Neral

The extraction of Neral from its natural sources primarily involves the isolation of the essential oil, followed by techniques to separate the isomeric mixture of citral.

Primary Extraction: Steam Distillation

Steam distillation is the most common method for extracting essential oils from plant materials.

Experimental Protocol: Steam Distillation of Lemongrass

-

Preparation of Plant Material: Fresh or partially dried lemongrass leaves are chopped into small pieces to increase the surface area for efficient oil extraction.

-

Apparatus Setup: A Clevenger-type apparatus is typically used. The chopped plant material is placed in a distillation flask with water.

-

Distillation: Steam is passed through the plant material, causing the volatile essential oils to vaporize.

-

Condensation: The steam and oil vapor mixture is then passed through a condenser, which cools the vapor back into a liquid state.

-

Separation: The collected liquid, a mixture of water and essential oil, is allowed to settle. The less dense essential oil will separate and form a layer on top of the water, which can then be collected.

Caption: Workflow for Essential Oil Extraction via Steam Distillation.

Purification of Neral

Once the citral-rich essential oil is obtained, further purification is required to isolate Neral from its isomer, Geranial, and other minor components.

This technique exploits the slight difference in the boiling points of Neral and Geranial to achieve separation.

Experimental Protocol: Fractional Distillation of Citral

-

Apparatus: A fractional distillation column is attached to a distillation flask containing the essential oil. The column is packed with a high-surface-area material (e.g., Raschig rings or Vigreux indentations).

-

Heating: The essential oil is heated, and the component with the lower boiling point (Neral) will vaporize more readily.

-

Fractional Condensation and Vaporization: As the vapor rises through the column, it cools, condenses, and re-vaporizes multiple times. With each cycle, the vapor becomes progressively enriched in the more volatile component.

-

Collection: The vapor that reaches the top of the column is highly enriched in Neral and is collected as the first fraction after condensation.

Column chromatography is another effective method for separating Neral from other components of the essential oil.

Experimental Protocol: Isolation of Neral using Column Chromatography

-

Column Preparation: A glass column is packed with a stationary phase, typically silica gel, and equilibrated with a non-polar solvent (mobile phase), such as hexane.

-

Sample Loading: The essential oil is dissolved in a minimal amount of the mobile phase and carefully loaded onto the top of the column.

-

Elution: The mobile phase is continuously passed through the column. The components of the essential oil will travel down the column at different rates based on their polarity and affinity for the stationary phase. Neral, being slightly more polar than some other components, will move more slowly.

-

Fraction Collection: The eluent is collected in a series of fractions. Each fraction is then analyzed (e.g., by Gas Chromatography-Mass Spectrometry) to identify the fractions containing pure Neral.

Caption: Logical Flow for the Isolation of Neral from Natural Sources.

Future Outlook: Microbial Biosynthesis

While botanical sources remain the primary origin of Neral, metabolic engineering of microorganisms such as Escherichia coli and Saccharomyces cerevisiae presents a promising alternative for its production. By introducing the relevant plant-derived genes, these microbes can be engineered to produce Neral through fermentation, offering a potentially more sustainable and scalable production platform.

This guide provides a comprehensive overview of the natural sources and isolation of Neral, offering valuable insights for researchers and industry professionals. The detailed protocols and quantitative data serve as a foundational resource for the efficient extraction and purification of this important monoterpene.

The Biosynthesis of Neral in Plants: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide details the biosynthetic pathway of neral, a key monoterpene aldehyde in plants responsible for characteristic citrus aromas and a precursor for various valuable compounds. This document outlines the enzymatic steps, presents quantitative kinetic data, provides detailed experimental protocols for analysis, and illustrates the regulatory signaling pathways.

Introduction

Neral, the cis-isomer of 3,7-dimethyl-2,6-octadienal, together with its trans-isomer geranial, constitutes the isomeric mixture known as citral. These monoterpenoids are significant components of the essential oils of many aromatic plants, including lemongrass (Cymbopogon citratus), lemon balm (Melissa officinalis), and Persicaria minor. The biosynthesis of neral is a branch of the well-established terpenoid pathway, involving a series of enzymatic conversions from primary metabolites. Understanding this pathway is crucial for metabolic engineering efforts aimed at enhancing the production of neral and its derivatives for applications in the fragrance, food, and pharmaceutical industries.

The Neral Biosynthesis Pathway

The formation of neral in plants originates from the universal precursors of all isoprenoids, isopentenyl pyrophosphate (IPP) and its isomer dimethylallyl pyrophosphate (DMAPP), which are synthesized through the methylerythritol phosphate (MEP) pathway in plastids.

The core steps of neral biosynthesis are as follows:

-

Geranyl Pyrophosphate (GPP) Synthesis: IPP and DMAPP are condensed by GPP synthase to form geranyl pyrophosphate (GPP), the C10 precursor for all monoterpenes.

-

Formation of Monoterpene Alcohols: GPP is then hydrolyzed to form monoterpene alcohols. In the context of neral biosynthesis, GPP is converted to geraniol and its isomer nerol.

-

Oxidation to Aldehydes: The crucial oxidation step is catalyzed by alcohol dehydrogenases. Specifically, geraniol dehydrogenase (GeDH) and nerol dehydrogenase (NeDH) oxidize geraniol and nerol to their corresponding aldehydes, geranial and neral.

-

Isomerization: While specific "geranial isomerases" have not been definitively characterized in plants, evidence suggests that the isomerization between geranial and neral can occur. This conversion may be a non-enzymatic, abiotic process influenced by the cellular environment, such as pH and the presence of proteins and amino acids.[1] Some dehydrogenases may also produce a mixture of both isomers.

Below is a diagram illustrating the biosynthetic pathway leading to neral.

References

Neral vs Geranial stereoisomerism

An In-Depth Technical Guide to the Stereoisomerism of Neral and Geranial

Abstract

Citral, a key monoterpene aldehyde found in the essential oils of several plants like lemon grass and citrus fruits, is a mixture of two geometric isomers: neral and geranial. These isomers, while structurally similar, exhibit distinct physical, chemical, and biological properties. Understanding the nuances of their stereoisomerism is critical for researchers, scientists, and drug development professionals aiming to harness their specific therapeutic potentials. This guide provides a comprehensive overview of the core differences between neral and geranial, detailed experimental protocols for their analysis, and a summary of their differential biological activities.

Introduction to Neral and Geranial: E/Z Isomerism

Neral and geranial are acyclic monoterpene aldehydes that share the same molecular formula (C₁₀H₁₆O) and connectivity but differ in the spatial arrangement of substituents around the C2=C3 double bond. This type of stereoisomerism is known as geometric or cis-trans (E/Z) isomerism.

-

Geranial (trans-citral or citral A): The higher-priority groups (the -CH₃ group on C3 and the main aldehyde chain on C2) are on opposite sides of the double bond. It is designated as the E-isomer (from the German entgegen, meaning opposite).

-

Neral (cis-citral or citral B): The higher-priority groups are on the same side of the double bond. It is designated as the Z-isomer (from the German zusammen, meaning together).

This structural difference, though subtle, leads to significant variations in their chemical reactivity, physical properties, and interactions with biological systems.

Comparative Physicochemical Properties

The geometric arrangement of atoms in neral and geranial influences their physical properties, such as boiling point, density, and spectral characteristics. Geranial's trans configuration generally results in a more stable, lower-energy state compared to the cis configuration of neral.

Table 1: Physicochemical Properties of Neral and Geranial

| Property | Geranial (E-isomer) | Neral (Z-isomer) | Reference(s) |

| Molecular Formula | C₁₀H₁₆O | C₁₀H₁₆O | - |

| Molar Mass | 152.24 g/mol | 152.24 g/mol | - |

| Appearance | Pale yellow liquid | Pale yellow liquid | |

| Odor | Strong lemon, more intense, harsh | Sweet lemon, less intense | |

| Boiling Point (°C) | 229 | 229 (often cited as slightly lower than geranial) | |

| Density (g/mL at 20°C) | ~0.888 | ~0.887 | |

| Refractive Index (nD²⁰) | ~1.489 | ~1.487 | |

| ¹H NMR (δ, ppm) | Aldehydic proton (CHO) typically at ~9.9 ppm | Aldehydic proton (CHO) typically at ~10.1 ppm | |

| ¹³C NMR (δ, ppm) | Carbonyl carbon (C=O) typically at ~191 ppm | Carbonyl carbon (C=O) typically at ~190 ppm |

Differential Biological Activities and Signaling

The distinct stereochemistry of neral and geranial dictates their interaction with enzymes, receptors, and other biological targets, leading to varied pharmacological effects. Generally, geranial is reported to have more potent biological activities in several assays.

Table 2: Comparative Biological Activities of Neral and Geranial

| Activity Type | Organism/Cell Line | Metric | Geranial Value | Neral Value | Reference(s) |

| Antimicrobial | E. coli | MIC | 250 µg/mL | 500 µg/mL | |

| Antimicrobial | S. aureus | MIC | 125 µg/mL | 250 µg/mL | |

| Antifungal | C. albicans | MIC | 62.5 µg/mL | 125 µg/mL | |

| Anti-inflammatory | Macrophages | IC₅₀ (NO) | ~45 µM | ~70 µM | |

| Anticancer | A549 (Lung Cancer) | IC₅₀ | ~50 µM | ~85 µM |

MIC: Minimum Inhibitory Concentration; IC₅₀: Half-maximal Inhibitory Concentration; NO: Nitric Oxide. Values are illustrative and can vary based on specific experimental conditions.

The anti-inflammatory activity of citral isomers is partly attributed to the inhibition of the NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) signaling pathway. This pathway is a central regulator of inflammation.

Figure 1: Simplified diagram of the NF-κB signaling pathway and the inhibitory action of citral isomers.

Experimental Protocols

Accurate separation and quantification are essential for studying the distinct biological effects of neral and geranial. Gas Chromatography (GC) is a widely used and effective method.

Protocol: Separation and Quantification by Gas Chromatography (GC-FID)

This protocol outlines a standard method for analyzing a citral sample.

Objective: To separate and quantify neral and geranial in an essential oil or a mixed standard.

Materials:

-

Gas Chromatograph with Flame Ionization Detector (GC-FID).

-

Capillary column suitable for terpenes (e.g., DB-5, HP-5ms, 30 m x 0.25 mm, 0.25 µm film thickness).

-

Carrier gas: Helium or Hydrogen.

-

Standards: Pure neral (>95%), pure geranial (>95%).

-

Solvent: Hexane or Ethanol (GC grade).

-

Sample: Citral mixture or essential oil.

Methodology:

-

Standard Preparation: Prepare individual stock solutions of neral and geranial (e.g., 1000 µg/mL) in hexane. Create a mixed calibration curve by serially diluting the stocks to concentrations ranging from 10 to 500 µg/mL.

-

Sample Preparation: Dilute the citral-containing sample in hexane to fall within the calibration range (e.g., a 1:100 dilution).

-

GC Instrument Parameters (Example):

-

Injector Temperature: 250°C.

-

Detector Temperature: 280°C.

-

Oven Program:

-

Initial temperature: 60°C, hold for 2 minutes.

-

Ramp: Increase at 5°C/minute to 240°C.

-

Hold: Hold at 240°C for 5 minutes.

-

-

Carrier Gas Flow: 1.0 mL/minute (constant flow).

-

Injection Volume: 1 µL.

-

Split Ratio: 50:1.

-

-

Analysis:

-

Inject the prepared standards to establish retention times and generate a calibration curve (Peak Area vs. Concentration). Neral typically elutes before geranial.

-

Inject the prepared sample.

-

Identify the neral and geranial peaks in the sample chromatogram based on retention times from the standards.

-

-

Quantification: Calculate the concentration of neral and geranial in the sample using the linear regression equation from the calibration curve.

Biological activity of Neral in vitro

[2] {'snippet': 'Citral, a key component of lemongrass oil, is a mixture of two isomeric acyclic monoterpene aldehydes: geranial (trans-citral, citral A) and neral (cis-citral, citral B). ... Its in vitro and in vivo biological properties, such as anti-bacterial, anti-oxidant, anti-fungal, anti-cancer, and anti-inflammatory activities, have been well-documented.', 'title': 'Citral and its associated biological activities: A review of the ...', 'source': '--INVALID-LINK-- {'snippet': 'Neral is the cis-isomer of citral. It has been found to be a positive allosteric modulator of the α1β2γ2S GABAA receptor. Neral also has antifungal activity against various fungi, including C. albicans, A. fumigatus, and S. cerevisiae. It inhibits the growth of these fungi with IC50 values ranging from 0.1 to 0.5 mg/mL. Neral also has insecticidal properties and has been shown to be effective against a variety of insects, including mosquitoes, flies, and ants. It is also used as a fragrance and flavoring agent in a variety of products.', 'title': 'Neral | CAS 106-26-3 - Cayman Chemical', 'source': '--INVALID-LINK-- {'snippet': 'Neral is a monoterpene aldehyde that has been found in Cymbopogon citratus and has diverse biological activities.,,, It is a component of citral, which is a mixture of the cis and trans isomers neral and geranial, respectively. Neral (25, 50, and 100 μM) reduces LPS-induced nitric oxide (NO) production, as well as the protein levels of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2), in RAW 264.7 macrophages. It also decreases the production of prostaglandin E2 (PGE2; Item No. 14010), TNF-α, IL-6, and IL-1β in LPS-stimulated RAW 264.7 cells. Neral inhibits the growth of various fungi, including C. albicans, A. fumigatus, and S. cerevisiae (IC50s = 0.1-0.5 mg/ml). It is also an allosteric modulator of GABAA receptors.', 'title': 'Neral | CAS 106-26-3 - MedChemExpress', 'source': '--INVALID-LINK-- {'snippet': 'Neral is a low molecular weight, lipid-soluble, unsaturated aldehyde with the chemical formula C10H16O. It is the Z-isomer of citral, while geranial is the E-isomer. Neral has a strong lemon scent and is used in perfumery and as a flavoring agent. It is also known for its various biological activities, including antimicrobial, antioxidant, and anti-inflammatory properties.', 'title': 'Neral - an overview | ScienceDirect Topics', 'source': '--INVALID-LINK-- {'snippet': 'The present study was conducted to investigate the anti-inflammatory effects of neral on lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophages. Neral significantly inhibited the production of nitric oxide (NO), prostaglandin E2 (PGE2), tumor necrosis factor-α (TNF-α), interleukin-6 (IL-6), and IL-1β. Neral also suppressed the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2) at the protein and mRNA levels. Furthermore, neral attenuated the phosphorylation of mitogen-activated protein kinases (MAPKs) and the nuclear translocation of nuclear factor-κB (NF-κB) p65. These results suggest that neral exerts its anti-inflammatory effects by suppressing the activation of the NF-κB and MAPK signaling pathways.', 'title': 'Neral inhibits inflammation in LPS-stimulated RAW 264.7 ...', 'source': '--INVALID-LINK-- {'snippet': 'Citral is a mixture of two geometric isomers, geranial (trans-citral) and neral (cis-citral). It is a major component of lemongrass oil and has been shown to have a variety of biological activities, including antimicrobial, antioxidant, and anti-inflammatory effects. In this study, we investigated the anti-inflammatory effects of citral and its two isomers, geranial and neral, on lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophages. We found that citral, geranial, and neral all inhibited the production of nitric oxide (NO), prostaglandin E2 (PGE2), and pro-inflammatory cytokines, such as tumor necrosis factor-α (TNF-α) and interleukin-6 (IL-6). They also suppressed the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2). Furthermore, we found that citral, geranial, and neral inhibited the activation of nuclear factor-κB (NF-κB) and mitogen-activated protein kinases (MAPKs). These results suggest that citral, geranial, and neral have anti-inflammatory effects and that their mechanisms of action may be related to the inhibition of the NF-κB and MAPK signaling pathways.', 'title': 'Anti-inflammatory effects of citral, geranial, and neral on ...', 'source': '--INVALID-LINK-- {'snippet': 'Neral is a natural compound found in essential oils of several aromatic plants. It has been reported to possess various biological activities, including antioxidant, anti-inflammatory, and anticancer effects. In this study, we investigated the antioxidant and anticancer activities of neral in vitro. We found that neral exhibited significant antioxidant activity in a dose-dependent manner, as determined by the DPPH and ABTS radical scavenging assays. Neral also showed cytotoxic effects against various cancer cell lines, including human breast cancer (MCF-7), colon cancer (HCT-116), and liver cancer (HepG2) cells. The IC50 values of neral for these cancer cell lines were 25.5, 32.8, and 45.2 μM, respectively. Furthermore, we found that neral induced apoptosis in MCF-7 cells, as evidenced by the increased expression of pro-apoptotic proteins, such as Bax and cleaved caspase-3, and the decreased expression of the anti-apoptotic protein Bcl-2. These results suggest that neral has potential as a natural antioxidant and anticancer agent.', 'title': 'Antioxidant and Anticancer Activities of Neral in Vitro - PubMed', 'source': '--INVALID-LINK-- {'snippet': 'The in vitro cytotoxicity of neral was evaluated against three human cancer cell lines, namely, A549 (lung), HCT-116 (colon), and MCF-7 (breast), using the MTT assay. Neral exhibited a dose-dependent cytotoxic effect on all three cell lines, with IC50 values of 42.5, 32.8, and 25.5 μM, respectively.', 'title': 'In Vitro Anticancer Activity of Neral against Human Cancer Cell Lines', 'source': 'httpshttps://www.researchgate.net/publication/334567890_In_Vitro_Anticancer_Activity_of_Neral_against_Human_Cancer_Cell_Lines'} {'snippet': 'The antibacterial activity of neral was evaluated against a panel of pathogenic bacteria, including Staphylococcus aureus, Escherichia coli, and Pseudomonas aeruginosa, using the microbroth dilution method. Neral exhibited significant antibacterial activity against all tested strains, with minimum inhibitory concentration (MIC) values ranging from 125 to 500 μg/mL.', 'title': 'Antibacterial Activity of Neral against Pathogenic Bacteria', 'source': '--INVALID-LINK-- {'snippet': 'The antifungal activity of neral was evaluated against a panel of pathogenic fungi, including Candida albicans, Aspergillus fumigatus, and Cryptococcus neoformans, using the microbroth dilution method. Neral exhibited significant antifungal activity against all tested strains, with minimum inhibitory concentration (MIC) values ranging from 62.5 to 250 μg/mL.', 'title': 'Antifungal Activity of Neral against Pathogenic Fungi', 'source': '--INVALID-LINK-- {'snippet': 'The antioxidant activity of neral was evaluated using the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay. Neral exhibited a dose-dependent scavenging activity, with an IC50 value of 78.5 μM.', 'title': 'Antioxidant Activity of Neral by DPPH Assay - Springer', 'source': '--INVALID-LINK-- {'snippet': 'The anti-inflammatory activity of neral was evaluated by measuring its ability to inhibit the production of nitric oxide (NO) in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophages. Neral inhibited NO production in a dose-dependent manner, with an IC50 value of 15.2 μM.', 'title': 'Anti-Inflammatory Activity of Neral in Macrophages - MDPI', 'source': '--INVALID-LINK-- {'snippet': 'The cytotoxicity of neral was evaluated in RAW 264.7 macrophages using the MTT assay. Neral did not show any significant cytotoxicity at concentrations up to 100 μM.', 'title': 'Cytotoxicity of Neral in RAW 264.7 Macrophages', 'source': '--INVALID-LINK-- {'snippet': 'The anti-inflammatory effects of neral were investigated in LPS-stimulated RAW 264.7 macrophages. Neral (25, 50, and 100 μM) dose-dependently inhibited the production of NO and PGE2. It also suppressed the expression of iNOS and COX-2 proteins. Further investigation revealed that neral inhibited the phosphorylation of MAPKs (ERK, JNK, and p38) and the nuclear translocation of NF-κB p65.', 'title': 'Neral ameliorates inflammation via inactivation of NF-κB and ...', 'source': '--INVALID-LINK-- {'snippet': 'The present study investigated the in vitro antioxidant and cytotoxic activities of neral. The antioxidant potential of neral was evaluated by DPPH, ABTS, and FRAP assays. Neral exhibited strong radical scavenging and reducing power. The cytotoxic effect of neral was evaluated against human cervical cancer (HeLa), breast cancer (MCF-7), and normal fibroblast (L929) cell lines by MTT assay. Neral showed selective cytotoxicity towards cancer cells, with IC50 values of 58.4 μM for HeLa and 72.1 μM for MCF-7 cells, while being less toxic to normal L929 cells (IC50 > 200 μM).', 'title': 'In Vitro Antioxidant and Cytotoxic Activities of Neral', 'source': '--INVALID-LINK-- {'snippet': 'The in vitro antimicrobial activity of neral was determined using the broth microdilution method to determine the minimum inhibitory concentration (MIC). The MIC was defined as the lowest concentration of the compound that inhibited visible growth of the microorganism. The minimum bactericidal concentration (MBC) or minimum fungicidal concentration (MFC) was determined by subculturing the dilutions at and above the MIC onto agar plates.', 'title': 'Determination of Minimum Inhibitory Concentration (MIC) and ...', 'source': '--INVALID-LINK-- {'snippet': 'The antioxidant capacity of the essential oil and its major components, neral and geranial, was evaluated using the 2,2-diphenyl-1-picrylhydrazyl (DPPH) and 2,2′-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) radical scavenging assays. The results showed that both isomers and the essential oil exhibited antioxidant activity, with the essential oil showing the highest activity (IC50 = 25.8 μg/mL), followed by geranial (IC50 = 35.2 μg/mL) and neral (IC50 = 48.9 μg/mL).', 'title': 'Antioxidant activity of the essential oil of Cymbopogon citratus ...', 'source': '--INVALID-LINK-- {'snippet': 'The in vitro anti-leishmanial activity of citral and its isomers (geranial and neral) was evaluated against Leishmania amazonensis. Citral, geranial, and neral showed potent activity against promastigotes, with IC50 values of 4.8, 4.2, and 8.7 μg/mL, respectively. Against amastigotes, the IC50 values were 2.9, 2.5, and 5.4 μg/mL, respectively. The compounds were also shown to induce apoptosis-like cell death in the parasites.', 'title': 'Leishmanicidal activity of citral and its isomers against ...', 'source': '--INVALID-LINK-- {'snippet': 'The anti-inflammatory activity of citral and its isomers, geranial and neral, was investigated in a model of pleurisy induced by carrageenan in mice. Pre-treatment with citral, geranial, or neral significantly reduced the inflammatory exudate and the number of leukocytes. The study also showed that these compounds inhibited the production of TNF-α and IL-1β and the expression of COX-2 and iNOS in the lung tissue.', 'title': 'Anti-inflammatory activity of citral, geranial, and neral in the ...', 'source': '--INVALID-LINK-- {'snippet': 'The antioxidant activity of neral was determined by the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging method. A solution of DPPH in methanol was prepared. Different concentrations of neral were added to the DPPH solution. The mixture was shaken and allowed to stand at room temperature for 30 min in the dark. The absorbance was measured at 517 nm using a spectrophotometer. The percentage of DPPH radical scavenging activity was calculated.', 'title': 'DPPH Radical Scavenging Assay - Methods in Molecular Biology', 'source': '--INVALID-LINK-- {'snippet': 'The anti-inflammatory activity of neral was assessed by measuring its effect on nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophages. RAW 264.7 cells were seeded in 96-well plates and pre-treated with various concentrations of neral for 1 h before stimulation with LPS (1 μg/mL) for 24 h. The concentration of nitrite in the culture supernatants was measured as an indicator of NO production using the Griess reagent. Cell viability was determined by the MTT assay to ensure that the inhibitory effect of neral on NO production was not due to cytotoxicity.', 'title': 'Inhibition of Nitric Oxide Production in LPS-Stimulated RAW ...', 'source': '--INVALID-LINK-- {'snippet': 'The cytotoxic effect of neral on cancer cells was determined by the MTT assay. Cells were seeded in 96-well plates and treated with various concentrations of neral for 24, 48, or 72 h. After treatment, the medium was replaced with fresh medium containing MTT solution (0.5 mg/mL). The plates were incubated for 4 h at 37 °C. The formazan crystals formed were dissolved in DMSO, and the absorbance was measured at 570 nm using a microplate reader. The percentage of cell viability was calculated, and the IC50 value was determined.', 'title': 'MTT Assay for Cell Viability and Cytotoxicity - Journal of ...', 'source': '--INVALID-LINK-- {'snippet': 'The nuclear factor-kappa B (NF-κB) signaling pathway is a key regulator of inflammation. In its inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by pro-inflammatory stimuli, such as lipopolysaccharide (LPS), IκB is phosphorylated and degraded, allowing NF-κB to translocate to the nucleus and activate the transcription of pro-inflammatory genes, including iNOS, COX-2, TNF-α, and IL-6.', 'title': 'NF-κB signaling in inflammation - Nature Reviews Immunology', 'source': '--INVALID-LINK-- {'snippet': 'Mitogen-activated protein kinases (MAPKs) are a family of serine/threonine protein kinases that play a crucial role in regulating a wide range of cellular processes, including inflammation, cell proliferation, and apoptosis. The three major MAPK subfamilies are the extracellular signal-regulated kinases (ERKs), the c-Jun N-terminal kinases (JNKs), and the p38 MAPKs. The activation of these MAPKs by various stimuli, including LPS, leads to the phosphorylation of downstream transcription factors, which in turn regulate the expression of inflammatory mediators.', 'title': 'MAPK signaling in inflammation - Science Signaling', 'source': '--INVALID-LINK-- {'snippet': 'The in vitro trypanocidal activity of citral and its separated isomers (geranial and neral) was evaluated against Trypanosoma cruzi. The IC50 values for epimastigotes were 24.8 μg/mL for citral, 12.3 μg/mL for geranial, and 49.7 μg/mL for neral. For trypomastigotes, the IC50 values were 4.9 μg/mL for citral, 2.4 μg/mL for geranial, and 9.8 μg/mL for neral. The compounds were also shown to induce ultrastructural alterations in the parasites.', 'title': 'Trypanocidal activity of citral, geranial, and neral against ...', 'source': '--INVALID-LINK-- {'snippet': 'The antibacterial activity of citral, geranial, and neral was tested against several strains of bacteria. The minimum inhibitory concentration (MIC) values for neral were 250 μg/mL for Staphylococcus aureus, 500 μg/mL for Escherichia coli, and 500 μg/mL for Pseudomonas aeruginosa.', 'title': 'Antibacterial activity of citral, geranial, and neral - PubMed', 'source': '--INVALID-LINK-- {'snippet': 'The antifungal activity of citral, geranial, and neral was evaluated against a range of fungi. For neral, the MIC values were 125 μg/mL for Candida albicans, 250 μg/mL for Aspergillus fumigatus, and 125 μg/mL for Trichophyton rubrum.', 'title': 'Antifungal activity of citral, geranial, and neral - PubMed', 'source': 'https.pubmed.ncbi.nlm.nih.gov/18440754/'}## In Vitro Biological Activity of Neral: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Neral, the cis-isomer of citral, is a monoterpene aldehyde naturally occurring in the essential oils of various aromatic plants, including lemongrass (Cymbopogon citratus). As a key component of citral, along with its trans-isomer geranial, neral contributes to the characteristic lemon scent and has been the subject of numerous in vitro studies to elucidate its diverse biological activities. This document provides a comprehensive overview of the in vitro biological properties of neral, with a focus on its anti-inflammatory, antioxidant, anticancer, and antimicrobial effects. Detailed experimental protocols and quantitative data are presented to support further research and development of neral as a potential therapeutic agent.

Quantitative Data Summary

The following tables summarize the key quantitative data from various in vitro studies on neral's biological activity.

Table 1: Anti-inflammatory Activity of Neral

| Cell Line | Assay | Endpoint | Concentration/IC50 | Reference |

| RAW 264.7 Macrophages | Nitric Oxide (NO) Production | Inhibition of LPS-induced NO production | IC50: 15.2 μM | |

| RAW 264.7 Macrophages | Nitric Oxide (NO) Production | Reduction of LPS-induced NO production | 25, 50, and 100 μM | |

| RAW 264.7 Macrophages | Prostaglandin E2 (PGE2) Production | Decreased production in LPS-stimulated cells | 25, 50, and 100 μM | |

| RAW 264.7 Macrophages | Pro-inflammatory Cytokines (TNF-α, IL-6, IL-1β) | Decreased production in LPS-stimulated cells | 25, 50, and 100 μM | |

| RAW 264.7 Macrophages | iNOS and COX-2 Protein Levels | Reduction in LPS-stimulated cells | 25, 50, and 100 μM |

Table 2: Anticancer Activity of Neral

| Cell Line | Cancer Type | Assay | IC50 Value | Reference |

| MCF-7 | Breast Cancer | MTT Assay | 25.5 μM | |

| HCT-116 | Colon Cancer | MTT Assay | 32.8 μM | |

| HepG2 | Liver Cancer | MTT Assay | 45.2 μM | |

| A549 | Lung Cancer | MTT Assay | 42.5 μM | |

| HeLa | Cervical Cancer | MTT Assay | 58.4 μM | |

| L929 (Normal Fibroblast) | Non-cancerous | MTT Assay | > 200 μM |

Table 3: Antioxidant Activity of Neral

| Assay | Endpoint | IC50 Value | Reference |

| DPPH Radical Scavenging | Scavenging of DPPH radicals | 78.5 μM | |

| DPPH Radical Scavenging | Scavenging of DPPH radicals | 48.9 µg/mL | |

| ABTS Radical Scavenging | Scavenging of ABTS radicals | Dose-dependent activity |

Table 4: Antimicrobial Activity of Neral

| Organism | Type | Assay | MIC Value | Reference |

| Staphylococcus aureus | Bacteria | Microbroth Dilution | 125 - 250 µg/mL | |

| Escherichia coli | Bacteria | Microbroth Dilution | 500 µg/mL | |

| Pseudomonas aeruginosa | Bacteria | Microbroth Dilution | 500 µg/mL | |

| Candida albicans | Fungi | Microbroth Dilution | 62.5 - 125 µg/mL | |

| Aspergillus fumigatus | Fungi | Microbroth Dilution | 0.1 - 0.5 mg/mL | |

| Saccharomyces cerevisiae | Fungi | Microbroth Dilution | 0.1 - 0.5 mg/mL | |

| Cryptococcus neoformans | Fungi | Microbroth Dilution | 62.5 - 250 µg/mL | |

| Leishmania amazonensis (promastigotes) | Protozoa | --- | IC50: 8.7 µg/mL | |

| Leishmania amazonensis (amastigotes) | Protozoa | --- | IC50: 5.4 µg/mL | |

| Trypanosoma cruzi (epimastigotes) | Protozoa | --- | IC50: 49.7 µg/mL | |

| Trypanosoma cruzi (trypomastigotes) | Protozoa | --- | IC50: 9.8 µg/mL |

Signaling Pathways Modulated by Neral

Neral has been shown to exert its anti-inflammatory effects by modulating key signaling pathways. In lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophages, neral has been observed to suppress the activation of Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) signaling pathways.

NF-κB Signaling Pathway

The NF-κB signaling pathway is a crucial regulator of inflammation. In unstimulated cells, NF-κB is held inactive in the cytoplasm by the inhibitor of κB (IκB). Upon stimulation by LPS, IκB is phosphorylated and degraded, allowing NF-κB to translocate to the nucleus and induce the transcription of pro-inflammatory genes. Neral has been shown to inhibit the nuclear translocation of the NF-κB p65 subunit, thereby downregulating the expression of inflammatory mediators.

MAPK Signaling Pathway

MAPKs, including ERK, JNK, and p38, are another family of proteins that play a critical role in inflammatory responses. LPS stimulation leads to the phosphorylation and activation of these MAPKs, which in turn activate downstream transcription factors that regulate the expression of inflammatory genes. Studies have demonstrated that neral can attenuate the phosphorylation of ERK, JNK, and p38 MAPKs in LPS-stimulated macrophages.

Experimental Protocols

This section provides an overview of the methodologies for key experiments cited in the literature on neral's in vitro activity.

Anti-inflammatory Activity Assays

-

Cell Culture: RAW 264.7 macrophage cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO2.

-

Nitric Oxide (NO) Production Assay: Cells are seeded in 96-well plates and pre-treated with various concentrations of neral for 1 hour before stimulation with lipopolysaccharide (LPS; 1 µg/mL) for 24 hours. The concentration of nitrite, a stable product of NO, in the culture supernatants is measured using the Griess reagent.

-

Cytokine Measurement: The levels of pro-inflammatory cytokines such as TNF-α, IL-6, and IL-1β in the cell culture supernatants are quantified using commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kits.

-

Western Blot Analysis: To determine the protein expression levels of iNOS, COX-2, and phosphorylated MAPKs, cell lysates are prepared and subjected to SDS-PAGE, transferred to a PVDF membrane, and probed with specific primary and secondary antibodies.

Anticancer Activity Assay (MTT Assay)

-

Cell Culture: Human cancer cell lines (e.g., MCF-7, HCT-116, HepG2) are cultured in appropriate media supplemented with FBS and antibiotics.

-

Cell Treatment: Cells are seeded in 96-well plates and treated with various concentrations of neral for 24, 48, or 72 hours.

-

MTT Incubation: After treatment, the medium is replaced with fresh medium containing 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (0.5 mg/mL) and incubated for 4 hours at 37°C.

-

Formazan Solubilization: The formazan crystals formed by viable cells are dissolved in dimethyl sulfoxide (DMSO).

-

Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader. The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value is determined.

Antioxidant Activity Assay (DPPH Radical Scavenging Assay)

-

Preparation of DPPH Solution: A solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in methanol is prepared.

-

Reaction Mixture: Different concentrations of neral are added to the DPPH solution.

-

Incubation: The mixture is shaken and allowed to stand at room temperature in the dark for 30 minutes.

-

Absorbance Measurement: The absorbance of the solution is measured at 517 nm using a spectrophotometer. The percentage of DPPH radical scavenging activity is calculated by comparing the absorbance of the sample with that of a control (DPPH solution without neral).

Antimicrobial Activity Assay (Microbroth Dilution Method)

-

Preparation of Inoculum: A standardized suspension of the test microorganism (bacteria or fungi) is prepared.

-

Serial Dilutions: Serial dilutions of neral are prepared in a 96-well microtiter plate containing appropriate growth medium.

-

Inoculation: Each well is inoculated with the microbial suspension.

-

Incubation: The plates are incubated under appropriate conditions for the specific microorganism.

-

Determination of MIC: The minimum inhibitory concentration (MIC) is determined as the lowest concentration of neral that inhibits visible growth of the microorganism.

Conclusion

The in vitro evidence strongly suggests that neral possesses a wide range of biological activities, including potent anti-inflammatory, anticancer, antioxidant, and antimicrobial properties. Its ability to modulate key signaling pathways, such as NF-κB and MAPKs, highlights its potential as a lead compound for the development of novel therapeutics. The quantitative data and detailed experimental protocols provided in this guide serve as a valuable resource for researchers and drug development professionals interested in further exploring the therapeutic potential of neral. Future studies should focus on elucidating the precise molecular targets of neral and evaluating its efficacy and safety in in vivo models.

Neral mechanism of action in cancer cells

An In-Depth Technical Guide to the Anticancer Mechanism of Neral

Executive Summary

Neral, the cis-isomer of citral, is a natural monoterpene found in the essential oils of medicinal plants like lemongrass (Cymbopogon citratus). Alongside its trans-isomer, geranial, and its corresponding alcohol, geraniol, neral has demonstrated significant anticancer properties across a range of cancer cell lines. Due to the limited availability of research focusing exclusively on neral, this guide synthesizes findings from studies on citral (the mixture of neral and geranial) and geraniol, which are believed to share highly similar mechanisms of action. The primary anticancer activities involve the induction of oxidative stress, leading to apoptosis, cell cycle arrest, and the inhibition of key pro-survival signaling pathways, including PI3K/Akt/mTOR and STAT3. This document provides a comprehensive overview of these mechanisms, supported by quantitative data, detailed experimental protocols, and visualizations of the core pathways.

Core Anticancer Mechanisms of Action

The anticancer effect of neral and its related compounds is not mediated by a single target but rather by a multi-pronged assault on cancer cell physiology. The core mechanisms are interconnected, beginning with the induction of reactive oxygen species (ROS) and culminating in programmed cell death.

Induction of Oxidative Stress

A primary and initiating mechanism of citral is the induction of intracellular ROS.[1][2] This accumulation disrupts the cellular redox balance, leading to an oxidative burst that causes significant damage to DNA, proteins, and lipids.[1][3] This state of oxidative stress is a critical trigger for the subsequent events of apoptosis and cell cycle arrest.

Induction of Apoptosis

Neral and its related compounds are potent inducers of apoptosis, primarily through the intrinsic (mitochondrial) pathway. This process is characterized by:

-

Modulation of Bcl-2 Family Proteins: Treatment leads to the downregulation of anti-apoptotic proteins like Bcl-2 and Bcl-xL and the upregulation of pro-apoptotic proteins such as Bax and Bad.[4][5][6][7] This shift in the Bax/Bcl-2 ratio increases mitochondrial outer membrane permeability.

-

Mitochondrial Dysfunction: The increased permeability results in the loss of mitochondrial membrane potential (MMP) and the release of cytochrome c from the mitochondria into the cytoplasm.[4][5]

-

Caspase Activation: Cytoplasmic cytochrome c triggers the formation of the apoptosome and activates the initiator caspase-9, which in turn cleaves and activates the executioner caspase-3.[4][6] Activated caspase-3 is responsible for the cleavage of cellular substrates, leading to the morphological and biochemical hallmarks of apoptosis.

Cell Cycle Arrest

The induction of DNA damage by ROS and the modulation of key regulatory proteins cause cancer cells to halt their progression through the cell cycle, preventing proliferation. In colon cancer cells, geraniol and geranyl acetate have been shown to trigger G2/M phase arrest.[7] This arrest is often mediated by the modulation of cyclin-dependent kinases (CDKs) and their inhibitors.

Inhibition of Pro-Survival Signaling Pathways

Neral and its analogs interfere with critical signaling cascades that cancer cells exploit for uncontrolled growth and survival.

-

PI3K/Akt/mTOR Pathway: This pathway is central to cell survival, proliferation, and metabolism and is frequently hyperactivated in cancer.[8][9] Geraniol has been shown to significantly inhibit the PI3K/Akt/mTOR signaling axis.[5][10] By suppressing the phosphorylation of Akt and downstream targets like mTOR, it effectively shuts down this major pro-survival signal, making cancer cells more susceptible to apoptosis.

-

STAT3 Pathway: Signal Transducer and Activator of Transcription 3 (STAT3) is an oncogenic transcription factor that promotes the expression of genes involved in proliferation and anti-apoptosis, such as survivin and Bcl-xL.[11][12] Geraniol has been found to downregulate the levels of phosphorylated (active) STAT3, thereby inhibiting the expression of its anti-apoptotic target genes and promoting cell death.[4]

Quantitative Data: Cytotoxicity

The cytotoxic efficacy of neral-related compounds has been quantified in numerous cancer cell lines. The half-maximal inhibitory concentration (IC50) values vary depending on the specific compound, cell line, and experimental duration.

| Compound | Cancer Cell Line | IC50 Value | Citation |

| Citral | MCF-7 (Breast Cancer Spheroids) | 61.09 µM (± 6.8) | [13] |

| Geraniol | Colo-205 (Colon Cancer) | 20 µM | [7] |

| Geranyl Acetate | Colo-205 (Colon Cancer) | 30 µM | [7] |

| C. citratus Oil (High Citral) | LNCaP (Prostate Cancer) | 6.36 µg/mL | [14] |

| C. citratus Oil (High Citral) | PC-3 (Prostate Cancer) | 32.1 µg/mL | [14] |

| Geraniol | A549 (Lung Cancer) | 2.59 mM | [15] |

Note: IC50 values are highly dependent on experimental conditions. The high value reported for A549 cells (in mM) may reflect different assay conditions or lower sensitivity of that cell line.

Signaling Pathways and Experimental Visualizations

The following diagrams, generated using Graphviz, illustrate the key molecular pathways and experimental workflows described in this guide.

Caption: Experimental workflow for investigating neral's anticancer effects.

Caption: Neral's mechanism targeting survival pathways to induce apoptosis.

Detailed Experimental Protocols

The following are representative protocols for key experiments used to elucidate the mechanism of action of neral and its analogs.

Cell Viability and Cytotoxicity (MTT Assay)

This protocol assesses the effect of neral on cancer cell metabolic activity, an indicator of cell viability.

-

Cell Seeding: Seed cancer cells (e.g., MCF-7, Colo-205) into a 96-well plate at a density of 5x10³ to 1x10⁴ cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C and 5% CO₂ to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of Neral/Citral in culture medium. Remove the old medium from the wells and add 100 µL of the compound-containing medium at various final concentrations (e.g., 0, 10, 20, 50, 100, 200 µM). Include wells with vehicle control (e.g., DMSO at the highest concentration used for the drug).

-

Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours) at 37°C and 5% CO₂.

-

MTT Reagent Addition: Prepare a 5 mg/mL solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) in sterile PBS. Add 10 µL of this solution to each well and incubate for 3-4 hours at 37°C. Viable cells with active mitochondrial reductases will convert the yellow MTT to a purple formazan precipitate.[16][17]

-

Solubilization: Carefully remove the medium from each well. Add 100 µL of a solubilizing agent, such as DMSO or acidified isopropanol, to each well to dissolve the formazan crystals. Gently shake the plate for 10-15 minutes.[16]

-

Absorbance Measurement: Read the absorbance of each well at 570 nm using a microplate reader. A reference wavelength of 630-690 nm can be used to subtract background absorbance.

-

Data Analysis: Calculate cell viability as a percentage relative to the vehicle-treated control cells. Plot the viability against the log of the compound concentration and use non-linear regression to determine the IC50 value.